![molecular formula C57H68N4O15 B607220 FKBP12 PROTAC dTAG-13](/img/structure/B607220.png)
FKBP12 PROTAC dTAG-13
Vue d'ensemble
Description
dTAG-13 est un composé dégradeur hétérobifunctionnel conçu pour cibler et dégrader des protéines spécifiques au sein des cellules. Il est composé d'un ligand sélectif pour la protéine mutante FKBP12 F36V, d'un lieur et d'un ligand de liaison au céréblon. Ce composé fait partie du système dTAG, qui est utilisé pour la dégradation ciblée des protéines d'intérêt, en particulier dans les milieux de recherche.
Mécanisme D'action
Target of Action
dTAG-13 is a heterobifunctional degrader that targets mutant FKBP12 F36V fusion proteins . This compound is part of the degradation tag (dTAG) system, which harnesses a cell’s protein degradation system to eliminate a protein of interest . The primary targets of dTAG-13 are proteins of interest when expressed as an FKBP12 (F36V) in-frame fusion .
Mode of Action
dTAG-13 operates by forming a ternary complex between the fusion protein and E3 ligase, causing polyubiquitination and degradation of the target protein . It is composed of an E3 ligase ligand linked to a highly selective FKBP12 F36V ligand . This allows for the selective degradation of target proteins of interest .
Biochemical Pathways
The dTAG-13 compound affects the protein degradation pathway in cells . By forming a ternary complex with the fusion protein and E3 ligase, it induces polyubiquitination, a process that tags proteins for degradation . This leads to the elimination of the target protein, altering the protein composition within the cell .
Pharmacokinetics
The pharmacokinetic properties of dTAG-13 include a half-life (T1/2) of 0.986 hours, a time to reach maximum concentration (Tmax) of 1.00 hour, a maximum concentration (Cmax) of 220 ng/mL, and an area under the curve (AUClast and AUC0-inf) of 431 hrng/mL and 468 hrng/mL respectively .
Result of Action
The application of dTAG-13 induces rapid, reversible, and selective degradation of FKBP12 F36V fusion proteins . It has been shown to potently degrade FKBP12F36V-MELK in MDA-MB-468 cells and ENL-FKBP12F36V-HA in MV4;1 cells . This results in changes in the cellular protein composition, which can have various downstream effects depending on the specific target protein .
Action Environment
The action of dTAG-13 can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other molecules in the cell that may interact with the target protein or the E3 ligase . Additionally, the compound’s stability may be affected by factors such as pH and temperature . .
Analyse Biochimique
Biochemical Properties
The dTAG-13 compound interacts with the FKBP12 (F36V) mutant-specific ligand and the E3 ubiquitin ligase cereblon (CRBN), forming a ternary complex . This interaction leads to the ubiquitination and subsequent degradation of the target protein . The compound has been shown to potently degrade FKBP12F36V-MELK (sg3R) in MDA-MB-468 cells .
Cellular Effects
In cellular contexts, dTAG-13 has been shown to lead to rapid and potent degradation of BRD4-FKBP12 F36V, with no effect on endogenous wild type FKBP12, BRD2, or BRD3 levels . The dTAG system has also been applied to protein chimeras of FKBP12 F36V fused with EZH2, HDAC1, KRAS, MYC, and PLK1 .
Molecular Mechanism
The molecular mechanism of dTAG-13 involves the formation of a ternary complex between the fusion protein and E3 ligase, leading to polyubiquitination and degradation of the target protein . This process allows for the immediate and selective control of single protein abundance .
Temporal Effects in Laboratory Settings
In laboratory settings, dTAG-13 has been shown to induce rapid, reversible, and selective degradation of FKBP12 F36V fusion proteins . The degradation of FKBP12F36V-MELK (sg3R) in MDA-MB-468 cells was observed at 100 nM for 4 hours .
Dosage Effects in Animal Models
In animal models, the efficacy of dTAG-13 to degrade overexpressed dTAG–KRAS–G12V was shown in mice . This establishes the dTAG system as an effective tool for inducing potent degradation in living organisms .
Metabolic Pathways
The dTAG-13 compound is involved in the ubiquitin-proteasome pathway . It forms a ternary complex with the fusion protein and E3 ligase, leading to polyubiquitination and degradation of the target protein .
Subcellular Localization
The effectiveness of dTAG-13-induced degradation has been observed in different subcellular compartments, suggesting that the subcellular context of the protein of interest can influence the efficacy of dTAG-13-mediated protein degradation .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de dTAG-13 implique plusieurs étapes, à commencer par la préparation des composants individuels : le ligand FKBP12 F36V, le lieur et le ligand de liaison au céréblon. Ces composants sont ensuite liés chimiquement pour former le composé final. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et l'éthanol, les réactions étant effectuées à des températures et à des valeurs de pH contrôlées pour garantir la stabilité et la pureté du produit final .
Méthodes de production industrielle
Alors que dTAG-13 est principalement utilisé dans les milieux de recherche et n'est pas encore disponible sur le marché à grande échelle, sa production peut être augmentée à l'aide de techniques de synthèse organique standard. Cela implique l'utilisation d'équipements de synthèse automatisés et de méthodes de purification telles que la chromatographie liquide haute performance (HPLC) pour atteindre les niveaux de pureté souhaités .
Analyse Des Réactions Chimiques
Types de réactions
dTAG-13 subit plusieurs types de réactions chimiques, notamment :
Réactions de dégradation : dTAG-13 induit la dégradation des protéines cibles en formant un complexe ternaire avec la protéine cible et la ligase E3 ubiquitine céréblon, ce qui conduit à une polyubiquitination et à une dégradation subséquente par le protéasome.
Réactions de liaison : Le composé se lie sélectivement à la protéine mutante FKBP12 F36V, ce qui est une étape clé de son mécanisme d'action.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant dTAG-13 comprennent les solvants organiques tels que le DMSO et l'éthanol. Les réactions sont généralement effectuées à température ambiante ou à des températures légèrement plus élevées pour faciliter les processus de liaison et de dégradation .
Principaux produits formés
Les principaux produits formés à partir des réactions impliquant dTAG-13 sont les protéines cibles dégradées et les sous-produits du processus de polyubiquitination .
Applications de la recherche scientifique
dTAG-13 a une large gamme d'applications dans la recherche scientifique, notamment :
Industrie : Utilisé dans le développement de nouveaux médicaments candidats et dans la validation de cibles médicamenteuses.
Mécanisme d'action
dTAG-13 exerce ses effets en formant un complexe ternaire avec la protéine mutante FKBP12 F36V et la ligase E3 ubiquitine céréblon. Ce complexe facilite la polyubiquitination de la protéine cible, la marquant pour la dégradation par le protéasome. La liaison sélective à la protéine mutante FKBP12 F36V garantit que seule la protéine cible est dégradée, minimisant les effets hors cible .
Applications De Recherche Scientifique
Key Applications
-
Cancer Research
- Target Validation : dTAG-13 has been utilized to validate various oncoproteins by enabling their degradation in cancer cell lines. For instance, studies have demonstrated its effectiveness in degrading mutant IDH1-FKBP12 F36V in glioma cells, leading to impaired STAT3 activation, which is crucial for tumor growth and survival .
- Therapeutic Development : The ability to degrade specific oncoproteins allows researchers to investigate potential therapeutic strategies. For example, the degradation of KRAS G12V in pancreatic cancer models using dTAG-13 has shown promise in disrupting oncogenic signaling pathways .
-
Molecular Mechanism Studies
- Cell Cycle and DNA Damage Response : Research has indicated that acute degradation of WRN (a protein involved in DNA repair) using dTAG-13 leads to immediate DNA damage responses in microsatellite unstable cells. This rapid degradation was shown to increase markers of DNA double-strand breaks shortly after treatment . Such findings are critical for understanding how loss of specific proteins can influence cellular responses to DNA damage.
-
Protein Function Analysis
- Functional Studies : By employing dTAG-13, researchers can dissect the roles of specific proteins in cellular processes. For instance, studies demonstrated that degradation of FKBP-WRN resulted in significant changes in cell viability and DNA damage response mechanisms . This approach provides insights into the functional consequences of targeted protein loss.
-
Comparative Studies with Other Degraders
- Combination Therapies : The versatility of dTAG-13 allows for comparative studies with other PROTACs and degraders. For instance, co-treatment with other CRBN-recruiting degraders has been explored to enhance target specificity and efficacy . This combinatorial approach can lead to improved therapeutic outcomes by maximizing protein degradation across different contexts.
Data Tables
Case Studies
-
IDH1 Mutant Glioma Study :
- Researchers fused FKBP12 F36V to mutant IDH1 and treated cells with dTAG-13. The results indicated that degradation led to reduced STAT3 phosphorylation, highlighting the compound's potential as a therapeutic agent against gliomas characterized by mutant IDH1 expression.
-
DNA Damage Response Investigation :
- In a study involving microsatellite unstable cell lines (RKO and KM12), acute degradation of WRN using dTAG-13 resulted in rapid increases in phosphorylated KAP1, indicating immediate DNA damage. This study underscores the utility of dTAG-13 in elucidating molecular pathways involved in DNA repair mechanisms.
Comparaison Avec Des Composés Similaires
Composés similaires
PROTAC (chimères de ciblage de la protéolyse) : Une classe de composés similaires à dTAG-13 qui induisent également la dégradation ciblée des protéines via le système ubiquitine-protéasome.
Unicité de dTAG-13
dTAG-13 est unique par sa forte sélectivité pour la protéine mutante FKBP12 F36V et sa dégradation rapide, réversible et sélective des protéines cibles. Cela en fait un outil précieux pour étudier la fonction des protéines et valider les cibles médicamenteuses de manière contrôlée et précise .
Activité Biologique
FKBP12 PROTAC dTAG-13 is a heterobifunctional degrader designed to selectively target and degrade proteins fused with the FKBP12 F36V variant. This compound utilizes a unique mechanism of action that involves the recruitment of the E3 ubiquitin ligase cereblon (CRBN) to facilitate the ubiquitination and subsequent degradation of the target protein. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
dTAG-13 operates through a dual-component system where FKBP12 F36V is expressed in-frame with a protein of interest (POI). Upon administration, dTAG-13 binds to both FKBP12 F36V and CRBN, leading to the selective degradation of the FKBP12 F36V-tagged protein via the ubiquitin-proteasome pathway. This mechanism allows for rapid and reversible control over protein levels in both in vitro and in vivo settings.
In Vitro Studies
-
Degradation Efficiency :
- dTAG-13 has shown potent degradation capabilities in various cell lines. For instance, treatment with dTAG-13 at concentrations ranging from 1 nM to 1000 nM resulted in significant reductions in FKBP12 F36V-Nluc levels within hours .
- A study demonstrated that >98% degradation of a tagged protein occurred within 30 minutes at a concentration of 500 nM .
- Selectivity :
In Vivo Studies
-
Toxicity and Pharmacodynamics :
- In vivo studies involving mice with homozygous knock-in of dTAG onto CDK2 and CDK5 indicated that dTAG-13 could effectively degrade these proteins without causing significant toxicity or changes in viability across various organs, except for minor microscopic changes observed in the testes .
- The pharmacokinetics revealed that while dTAG-13 effectively degraded target proteins in most organs, it struggled to penetrate the blood-brain barrier, limiting its efficacy in brain tissues .
- Bioluminescence Monitoring :
Comparative Analysis with Other PROTACs
To understand the effectiveness of dTAG-13 relative to other PROTACs, particularly those recruiting different E3 ligases (like VHL), comparative studies were conducted:
Feature | dTAG-13 (CRBN-recruiting) | dTAG-V1 (VHL-recruiting) |
---|---|---|
Target Protein | FKBP12 F36V | VHL-recruiting targets |
Degradation Speed | Rapid (within hours) | Slower but prolonged effects |
Organ Distribution | Effective except brain | Better penetration |
Half-Life | Shorter | Longer |
Bioavailability | Moderate | Higher |
Case Studies
- CDK2 and CDK5 Degradation :
- BRD4 Fusion Proteins :
Propriétés
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H68N4O15/c1-7-37(36-32-47(71-4)52(73-6)48(33-36)72-5)54(65)60-29-14-12-19-41(60)57(68)76-43(25-22-35-23-26-44(69-2)46(31-35)70-3)38-17-10-11-20-42(38)75-34-50(63)58-28-13-8-9-15-30-74-45-21-16-18-39-51(45)56(67)61(55(39)66)40-24-27-49(62)59-53(40)64/h10-11,16-18,20-21,23,26,31-33,37,40-41,43H,7-9,12-15,19,22,24-25,27-30,34H2,1-6H3,(H,58,63)(H,59,62,64)/t37-,40?,41-,43+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFBRLAWLPZOMJ-QHVFGHLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H68N4O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1049.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dTAG-13 interact with its target and what are the downstream effects?
A1: dTAG-13 works by hijacking the cell's own protein degradation machinery. One part of the molecule binds to a protein of interest that has been genetically modified to contain a specific tag called FKBP12F36V [, , , ]. The other part of dTAG-13 binds to an E3 ubiquitin ligase, a component of the ubiquitin-proteasome system responsible for tagging proteins for degradation. This interaction brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome [, , , ].
Q2: What are the advantages of using the dTAG system for protein degradation compared to traditional genetic methods like CRISPR knockout?
A2: The dTAG system offers several advantages over traditional genetic methods:
- Reversibility: Unlike genetic knockouts, the effects of dTAG-13 are reversible. Once the compound is removed, the tagged protein can be re-synthesized [, ]. This allows researchers to study the acute effects of protein loss.
- Rapid Kinetics: dTAG-13 induces rapid degradation of the target protein, typically within hours, which is much faster than genetic methods [, ]. This allows researchers to observe more immediate downstream effects.
- Titratability: The dosage of dTAG-13 can be finely tuned to achieve different levels of protein knockdown [, ]. This allows for a more nuanced understanding of the protein's function.
Q3: Has the dTAG system been used to study any specific proteins in vivo?
A3: Yes, researchers have successfully used the dTAG system to degrade CDK2 and CDK5 in adult mice []. This study demonstrated the feasibility of using dTAG-13 for in vivo protein degradation and provided valuable insights into the physiological consequences of CDK2 and CDK5 loss.
Q4: Are there any potential limitations or challenges associated with using dTAG-13 in vivo?
A4: One challenge encountered in the study utilizing dTAG-13 in vivo was the difficulty in delivering the compound across the blood-brain barrier []. This suggests that modifications or alternative delivery strategies might be needed for targeting proteins within the central nervous system. Additionally, finding the optimal formulation and dosage regimen for in vivo use while minimizing potential toxicity requires careful consideration [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.